N-(2,4-Dinitrophenyl)-L-alanine N-(2,4-Dinitrophenyl)-L-alanine
Brand Name: Vulcanchem
CAS No.: 1655-52-3
VCID: VC21228831
InChI: InChI=1S/C9H9N3O6/c1-5(9(13)14)10-7-3-2-6(11(15)16)4-8(7)12(17)18/h2-5,10H,1H3,(H,13,14)/t5-/m0/s1
SMILES: CC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C9H9N3O6
Molecular Weight: 255.18 g/mol

N-(2,4-Dinitrophenyl)-L-alanine

CAS No.: 1655-52-3

Cat. No.: VC21228831

Molecular Formula: C9H9N3O6

Molecular Weight: 255.18 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-Dinitrophenyl)-L-alanine - 1655-52-3

Specification

CAS No. 1655-52-3
Molecular Formula C9H9N3O6
Molecular Weight 255.18 g/mol
IUPAC Name (2S)-2-(2,4-dinitroanilino)propanoic acid
Standard InChI InChI=1S/C9H9N3O6/c1-5(9(13)14)10-7-3-2-6(11(15)16)4-8(7)12(17)18/h2-5,10H,1H3,(H,13,14)/t5-/m0/s1
Standard InChI Key KKHLKORVTUUSBC-YFKPBYRVSA-N
Isomeric SMILES C[C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
SMILES CC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES CC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator